[1-(4-Ethylphenyl)propyl](propyl)amine
Description
Theoretical Frameworks in Amine Chemistry Research
The investigation of novel amine compounds like 1-(4-Ethylphenyl)propylamine is heavily reliant on a number of theoretical frameworks that allow for the prediction and understanding of their chemical and physical properties.
Quantum Chemical Studies: Quantum chemical methods, such as Density Functional Theory (DFT), are employed to model the electronic structure and geometry of amine molecules. daneshyari.comacs.org These calculations can predict properties like conformational preferences, ionization energy, and electronic distribution, which are crucial for understanding the molecule's reactivity and potential interactions with biological targets. daneshyari.comacs.org For phenethylamines, the conformation is influenced by dispersive interactions and intramolecular N-H•••π interactions between the side chain and the phenyl ring. daneshyari.com
Molecular Modeling and Structure-Activity Relationships (SAR): Molecular modeling techniques are used to simulate the interaction of a ligand with a receptor. For amines structurally related to phenethylamines, SAR studies are pivotal in understanding how modifications to the chemical structure affect their biological activity. nih.govbiomolther.orgbiomolther.orgpharmacy180.com Substitutions on the phenyl ring, the alkyl chain, and the amino group can drastically alter a compound's potency and selectivity for a particular biological target. biomolther.orgbiomolther.orgpharmacy180.comwikipedia.org For instance, alkyl or halogen substitutions at the para position of the phenyl ring in phenethylamines have been shown to positively affect binding affinity to certain receptors. biomolther.org
Predictive Models for Chemical Properties: Theoretical models can also be used to predict various physicochemical properties. For instance, models based on quantitative structure-property relationships (QSPR) can estimate properties like boiling point, solubility, and chromatographic retention times, which are valuable in the planning of synthesis and purification procedures.
Historical Perspectives on Related Chemical Scaffolds
The chemical structure of 1-(4-Ethylphenyl)propylamine places it within the broader class of phenethylamines, a group of compounds with a rich and complex history.
Phenethylamines: The parent compound, 2-phenylethylamine, is a naturally occurring trace amine that acts as a central nervous system stimulant. wikipedia.orgacs.org The synthesis of amphetamine, an alpha-methylated phenethylamine (B48288), in the late 19th century and the subsequent discovery of its stimulant properties in the 1920s marked a significant point in the history of this class of compounds. nih.gov In the mid-20th century, the work of chemists like Alexander Shulgin, who synthesized and documented hundreds of novel psychoactive phenethylamines, greatly expanded the known chemical space and our understanding of their structure-activity relationships. nih.govunodc.org This research led to the identification of compounds with a wide range of effects, from stimulants and entactogens to hallucinogens. wikipedia.orgpsychonautwiki.org
Substituted Cathinones: While not a cathinone (B1664624) itself due to the lack of a β-keto group, the structural similarity of 1-(4-Ethylphenyl)propylamine to synthetic cathinones is noteworthy. Synthetic cathinones are derivatives of the naturally occurring stimulant found in the khat plant. pjps.pk The clandestine synthesis of these compounds, often to circumvent drug laws, has led to a rapid proliferation of new and uncharacterized substances. pjps.pk
The historical development of these related scaffolds provides a crucial context for the study of 1-(4-Ethylphenyl)propylamine, informing potential synthetic routes and analytical approaches.
Methodological Considerations in Investigating Novel Amine Structures
The characterization of a novel amine compound requires a suite of analytical techniques to elucidate its structure, purity, and properties.
Synthesis and Purification: A plausible synthetic route to 1-(4-Ethylphenyl)propylamine is through the reductive amination of 4-ethylpropiophenone with propylamine. masterorganicchemistry.commdma.chsigmaaldrich.comresearchgate.net This common and versatile reaction involves the formation of an imine intermediate, which is then reduced to the final amine. masterorganicchemistry.comsigmaaldrich.com Reducing agents such as sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN) are often employed. masterorganicchemistry.comsigmaaldrich.com Purification of the final product would typically be achieved through techniques such as column chromatography or distillation.
Structural Elucidation: A combination of spectroscopic methods is essential for the unambiguous identification of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule. mdpi.comresearchgate.netuq.edu.auchemicalbook.comchemicalbook.com The chemical shifts, coupling constants, and integration of the signals in the 1H NMR spectrum would provide detailed information about the connectivity of the protons, while the 13C NMR spectrum would identify the number and type of carbon environments. docbrown.info
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. pjps.pktaylorfrancis.comnih.govumich.eduoup.com In the mass spectrum of an amine, fragmentation often occurs via alpha-cleavage, breaking the bond between the α and β carbons relative to the nitrogen atom. jove.comvaia.com For 1-(4-Ethylphenyl)propylamine, this would lead to characteristic fragment ions. jove.com
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups. For a secondary amine like 1-(4-Ethylphenyl)propylamine, a characteristic N-H stretch would be expected in the region of 3300-3500 cm-1.
Chromatographic Analysis: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are crucial for assessing the purity of the synthesized compound and for quantitative analysis. nih.govnih.govoup.comcfsre.orgtandfonline.com When coupled with mass spectrometry (GC-MS), it becomes a powerful tool for the identification of the compound in complex mixtures. pjps.pktaylorfrancis.comnih.govumich.eduoup.com
Research Findings
Predicted Spectroscopic Data:
Based on the analysis of structurally similar compounds, a predicted set of spectroscopic data for 1-(4-Ethylphenyl)propylamine is presented below.
Table 1: Predicted 1H NMR Data for 1-(4-Ethylphenyl)propylamine
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | m | 4H | Aromatic protons |
| ~3.0-3.2 | m | 1H | CH-N |
| ~2.6 | q | 2H | Ar-CH2-CH3 |
| ~2.4-2.6 | m | 2H | N-CH2-CH2-CH3 |
| ~1.5-1.7 | m | 2H | CH-CH2-CH3 |
| ~1.4-1.6 | m | 2H | N-CH2-CH2-CH3 |
| ~1.2 | t | 3H | Ar-CH2-CH3 |
| ~0.9 | t | 3H | N-CH2-CH2-CH3 |
| ~0.8 | t | 3H | CH-CH2-CH3 |
| Variable | br s | 1H | N-H |
This data is predicted based on known chemical shifts for similar functional groups and structural motifs.
Table 2: Predicted Mass Spectrometry Fragmentation for 1-(4-Ethylphenyl)propylamine
| m/z | Proposed Fragment |
| 191 | [M]+ (Molecular Ion) |
| 162 | [M - C2H5]+ |
| 134 | [M - C4H9]+ |
| 118 | [C9H12]+ |
| 91 | [C7H7]+ (Tropylium ion) |
Fragmentation patterns are predicted based on typical alpha-cleavage in amines. jove.comvaia.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-N-propylpropan-1-amine |
InChI |
InChI=1S/C14H23N/c1-4-11-15-14(6-3)13-9-7-12(5-2)8-10-13/h7-10,14-15H,4-6,11H2,1-3H3 |
InChI Key |
MSFFKMWPCYBOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CC)C1=CC=C(C=C1)CC |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for 1 4 Ethylphenyl Propylamine
Retrosynthetic Analysis of 1-(4-Ethylphenyl)propylamine
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, readily available precursor structures. youtube.comgoogle.com This process allows for the logical design of a synthetic route. The target molecule, 1-(4-Ethylphenyl)propylamine, is a secondary amine. The most logical disconnections in amines are the carbon-nitrogen (C-N) bonds.
Two primary C-N bond disconnections are possible for the target molecule:
Disconnection (a): Breaking the bond between the nitrogen and the propyl group. This leads to 1-(4-ethylphenyl)propan-1-amine (B13214071) and a propyl halide (or another propylating agent) as synthons.
Disconnection (b): Breaking the bond between the nitrogen and the 1-(4-ethylphenyl)propyl group. This is the more strategically sound approach, as it leads to two key precursors: 1-(4-ethylphenyl)propan-1-one and propylamine. This pathway is strategically advantageous because it utilizes a common and powerful reaction for amine synthesis: reductive amination.
This analysis identifies 1-(4-ethylphenyl)propan-1-one and propylamine as the key starting materials. 1-(4-Ethylphenyl)propan-1-one, also known as 4'-ethylpropiophenone, can be synthesized via a Friedel-Crafts acylation of ethylbenzene with propanoyl chloride or propanoic anhydride (B1165640). Ethylbenzene and propanoyl chloride are common commercial starting materials.
| Target Molecule | Key Disconnection | Precursors | Starting Materials |
| 1-(4-Ethylphenyl)propylamine | C-N bond | 1-(4-Ethylphenyl)propan-1-one, Propylamine | Ethylbenzene, Propanoyl Chloride |
Exploration of Synthetic Pathways to 1-(4-Ethylphenyl)propylamine Analogues
Based on the retrosynthetic analysis, the primary synthetic pathway to 1-(4-Ethylphenyl)propylamine is the reductive amination of 1-(4-ethylphenyl)propan-1-one with propylamine. This reaction typically proceeds in one or two steps. In a one-pot reaction, the ketone, amine, and a reducing agent are mixed together. Alternatively, the ketone and amine can first be reacted to form an imine intermediate, which is then isolated and subsequently reduced.
The key transformation involves the initial formation of a hemiaminal, followed by dehydration to an imine (or enamine), which is then reduced to the target secondary amine.
Reaction Scheme:
Formation of Imine: 1-(4-ethylphenyl)propan-1-one reacts with propylamine, typically with acid catalysis and removal of water, to form N-(1-(4-ethylphenyl)propylidene)propan-1-amine.
Reduction of Imine: The imine is then reduced to the final product. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.
| Step | Reactants | Reagents/Conditions | Product |
| 1 (Imine Formation) | 1-(4-Ethylphenyl)propan-1-one, Propylamine | Toluene, Dean-Stark trap, p-Toluenesulfonic acid (cat.) | N-(1-(4-ethylphenyl)propylidene)propan-1-amine |
| 2 (Reduction) | N-(1-(4-ethylphenyl)propylidene)propan-1-amine | Methanol, Sodium Borohydride (NaBH₄) | 1-(4-Ethylphenyl)propylamine |
| One-Pot Variant | 1-(4-Ethylphenyl)propan-1-one, Propylamine | Methanol, Sodium Cyanoborohydride (NaBH₃CN), pH ~6 | 1-(4-Ethylphenyl)propylamine |
The target molecule contains a stereocenter at the carbon atom bonded to the nitrogen and the ethylphenyl group. The standard reductive amination of 1-(4-ethylphenyl)propan-1-one results in a racemic mixture of (R)- and (S)-enantiomers. Stereoselective synthesis is required to obtain a single enantiomer. Several strategies can be employed:
Use of a Chiral Auxiliary: A chiral amine can be used in place of propylamine to form a diastereomeric imine intermediate. After reduction, which would proceed diastereoselectively, the chiral auxiliary can be cleaved to yield the enantiomerically enriched target amine. For instance, (R)-α-methylphenethylamine has been used as a chiral auxiliary in the synthesis of other chiral amines. google.com
Asymmetric Reduction of the Imine: A prochiral imine can be reduced using a chiral reducing agent or a catalyst. Chiral boron-based reducing agents or transition metal catalysts with chiral ligands (e.g., Ruthenium or Iridium complexes) can effect the enantioselective reduction of the C=N bond.
Enzymatic Resolution: A racemic mixture of the final amine can be resolved using enzymes (e.g., lipases) that selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.
Catalysis is central to the efficient synthesis of amines. For the reductive amination step, catalytic hydrogenation is a highly effective and atom-economical method.
Heterogeneous Catalysis: Finely divided metals such as platinum on carbon (Pt/C), palladium on carbon (Pd/C), or Raney Nickel are commonly used catalysts. google.comgoogle.com The reaction involves mixing the ketone and amine in a suitable solvent (e.g., ethanol, methanol) and exposing the mixture to hydrogen gas under pressure. These catalysts are robust, recyclable, and highly efficient. A patent describing the synthesis of N-propylamine highlights the use of nickel-containing catalysts for the amination of alcohols, a related transformation. google.com
Homogeneous Catalysis: Transition metal complexes, such as those of iridium and rhodium with chiral phosphine ligands, can be used for asymmetric hydrogenation of the intermediate imine, providing a direct route to enantiomerically pure amines.
Transfer Hydrogenation: Instead of using hydrogen gas, a hydrogen donor molecule like formic acid, ammonium (B1175870) formate (B1220265), or isopropanol can be used in the presence of a suitable catalyst (e.g., a ruthenium or iridium complex). This method avoids the need for high-pressure hydrogenation equipment.
Characterization of Synthetic Intermediates and Byproducts
The unambiguous identification of the target compound and its precursors is crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
1-(4-Ethylphenyl)propan-1-one (Intermediate):
¹H NMR: Expected signals include a triplet and quartet for the ethyl group on the phenyl ring, another triplet and quartet for the propanoyl group, and aromatic protons in the 6.5-8.0 ppm region.
¹³C NMR: A signal for the carbonyl carbon (~190-200 ppm), signals for the aromatic carbons, and signals for the aliphatic carbons of the ethyl and propyl groups.
IR Spectroscopy: A strong characteristic absorption band for the C=O stretch, typically around 1680-1700 cm⁻¹.
1-(4-Ethylphenyl)propylamine (Final Product):
¹H NMR: Disappearance of the ketone carbonyl signal and appearance of a signal for the N-H proton (if not exchanged with D₂O). Signals corresponding to the methine proton (CH-N) would appear, coupled to adjacent protons. The signals for the two distinct propyl groups and the aromatic ethyl group would be present.
¹³C NMR: The carbonyl signal is replaced by a signal for the C-N carbon in the 50-70 ppm range.
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product would confirm its identity. Fragmentation patterns can provide further structural information.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to assess the purity of the intermediates and the final product. Chiral HPLC can be used to determine the enantiomeric excess in stereoselective syntheses.
Common byproducts could include the alcohol formed from the reduction of the starting ketone if the imine formation is slow or incomplete. Unreacted starting materials may also be present.
| Compound | ¹H NMR (Expected Key Signals, ppm) | ¹³C NMR (Expected Key Signals, ppm) | IR (Expected Key Bands, cm⁻¹) |
| 1-(4-Ethylphenyl)propan-1-one | 7.8 (d, 2H, Ar-H), 7.2 (d, 2H, Ar-H), 2.9 (q, 2H, COCH₂), 2.7 (q, 2H, ArCH₂), 1.2 (t, 3H, CH₃), 1.1 (t, 3H, CH₃) | ~200 (C=O), 145-128 (Ar-C) | ~1685 (C=O stretch) |
| 1-(4-Ethylphenyl)propylamine | 7.1-7.3 (m, 4H, Ar-H), ~3.5 (t, 1H, N-CH), 2.6 (q, 2H, ArCH₂), ~2.4 (t, 2H, N-CH₂), plus aliphatic signals for propyl and ethyl groups | ~60 (N-CH), 142-127 (Ar-C) | ~3300 (N-H stretch, weak) |
Computational Predictions of Reaction Energetics and Mechanisms for 1-(4-Ethylphenyl)propylamine Synthesis
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate reaction mechanisms, predict structures, and calculate spectroscopic properties. nih.govnih.govresearchgate.netresearchgate.net
Spectroscopic Prediction: DFT methods can accurately predict spectroscopic data, which serves as a valuable aid in experimental characterization.
NMR: Chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to confirm assignments and verify the proposed structure. nih.gov
IR: Vibrational frequencies can be calculated to help assign the bands observed in an experimental IR spectrum, such as the C=O stretch in the ketone and the C-N and N-H vibrations in the amine. nih.gov
Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the reactivity of the molecules. For instance, the LUMO of the 1-(4-ethylphenyl)propan-1-one is centered on the carbonyl group, confirming its electrophilicity, while the HOMO of propylamine is located on the nitrogen lone pair, indicating its nucleophilicity. This supports the proposed initial step of the reaction.
Such computational studies offer a molecular-level understanding of the synthesis, complementing experimental findings and potentially guiding the optimization of reaction conditions. researchgate.net
Molecular Interactions and Biochemical Target Engagement of 1 4 Ethylphenyl Propylamine
In Vitro Receptor Binding Profiling of 1-(4-Ethylphenyl)propylamine
Comprehensive searches of scientific literature and pharmacological databases did not yield specific in vitro receptor binding data for the compound 1-(4-Ethylphenyl)propylamine. Therefore, the following sections outline the standard methodologies and the nature of the data that would be generated from such studies.
Affinity and Selectivity Assessments at Neurotransmitter Receptors
To characterize the interaction of 1-(4-Ethylphenyl)propylamine with neurotransmitter receptors, competitive radioligand binding assays would typically be employed. These assays measure the ability of the compound to displace a known radioactive ligand from a specific receptor target. The primary data generated from these experiments is the inhibition constant (Ki), which indicates the affinity of the compound for the receptor. A lower Ki value signifies a higher binding affinity.
A comprehensive screening panel would assess the affinity of 1-(4-Ethylphenyl)propylamine across a range of receptors, including but not limited to dopaminergic, serotonergic, adrenergic, and histaminergic receptors. The resulting Ki values would be compiled into a table to illustrate the compound's receptor affinity profile. The selectivity of the compound is determined by comparing its affinity for different receptors. A high degree of selectivity for a particular receptor subtype over others can suggest a more targeted pharmacological effect.
Hypothetical Receptor Binding Affinity Data for 1-(4-Ethylphenyl)propylamine No specific data is available for 1-(4-Ethylphenyl)propylamine. The following table is a template illustrating how such data would be presented.
| Receptor | Ki (nM) |
|---|---|
| Dopamine (B1211576) D1 | Data not available |
| Dopamine D2 | Data not available |
| Serotonin (B10506) 5-HT1A | Data not available |
| Serotonin 5-HT2A | Data not available |
| Norepinephrine (B1679862) α1 | Data not available |
Ligand-Receptor Complex Formation Studies
Studies on ligand-receptor complex formation aim to elucidate the molecular interactions between 1-(4-Ethylphenyl)propylamine and its target receptors. Techniques such as X-ray crystallography or cryo-electron microscopy could provide high-resolution structural information of the compound bound to a receptor. These studies would reveal the specific amino acid residues within the receptor's binding pocket that interact with the compound.
Furthermore, kinetic binding assays can be used to determine the association (kon) and dissociation (koff) rate constants of the ligand-receptor complex. These parameters provide insights into the dynamics of the binding interaction and the residence time of the compound at the receptor. The dissociation half-life (t½) can be calculated from the dissociation rate constant and is a measure of the stability of the ligand-receptor complex. nih.gov
Enzyme Interaction and Inhibition Kinetics of 1-(4-Ethylphenyl)propylamine
Information regarding the interaction of 1-(4-Ethylphenyl)propylamine with key enzyme systems is not currently available in published literature. The subsequent sections describe the typical experimental approaches to determine such interactions.
Monoamine Oxidase (MAO) Inhibition Studies
To assess the potential of 1-(4-Ethylphenyl)propylamine to inhibit monoamine oxidase (MAO) enzymes, in vitro assays using recombinant human MAO-A and MAO-B would be conducted. mdpi.com These experiments measure the rate of substrate metabolism by the enzymes in the presence and absence of the test compound. The data would be used to determine the half-maximal inhibitory concentration (IC50) for each enzyme isoform.
Further kinetic studies would be performed to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). mdpi.com This involves measuring the enzyme kinetics at various substrate and inhibitor concentrations. The results are often visualized using Lineweaver-Burk plots to determine the inhibition constant (Ki). mdpi.com The selectivity of the compound for MAO-A versus MAO-B would be determined by the ratio of their respective Ki or IC50 values.
Hypothetical MAO Inhibition Data for 1-(4-Ethylphenyl)propylamine No specific data is available for 1-(4-Ethylphenyl)propylamine. The following table is a template illustrating how such data would be presented.
| Enzyme | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
|---|---|---|---|
| MAO-A | Data not available | Data not available | Data not available |
Cytochrome P450 Enzyme Interaction Studies
The interaction of 1-(4-Ethylphenyl)propylamine with cytochrome P450 (CYP450) enzymes is a critical aspect of its metabolic profile. nih.gov In vitro studies using human liver microsomes or recombinant human CYP450 isoforms would be conducted to determine which enzymes are responsible for its metabolism. nih.gov These studies would also investigate the potential of the compound to inhibit or induce major CYP450 enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov
Inhibition studies would involve incubating the compound with specific CYP450 isoforms and their probe substrates to determine IC50 values. This data is crucial for predicting potential drug-drug interactions. nih.gov
Transporter Reuptake Inhibition Studies with 1-(4-Ethylphenyl)propylamine
No specific data on the effects of 1-(4-Ethylphenyl)propylamine on neurotransmitter transporters are available. The standard methodology for these investigations is described below.
To evaluate the ability of 1-(4-Ethylphenyl)propylamine to inhibit the reuptake of monoamine neurotransmitters, in vitro assays are typically performed using cells that express the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). mdpi.com These assays measure the uptake of radiolabeled or fluorescent substrates for each transporter in the presence of varying concentrations of the test compound. nih.gov
The results are used to calculate the IC50 value for each transporter, which represents the concentration of the compound required to inhibit 50% of the transporter's activity. These values indicate the potency of the compound as a reuptake inhibitor for each respective transporter. The selectivity profile is determined by comparing the IC50 values for DAT, NET, and SERT.
Hypothetical Transporter Reuptake Inhibition Data for 1-(4-Ethylphenyl)propylamine No specific data is available for 1-(4-Ethylphenyl)propylamine. The following table is a template illustrating how such data would be presented.
| Transporter | IC50 (nM) |
|---|---|
| Dopamine Transporter (DAT) | Data not available |
| Norepinephrine Transporter (NET) | Data not available |
Serotonin Transporter (SERT) Interactions
The serotonin transporter (SERT) is a critical target for many therapeutic agents. The affinity of phenethylamine-type compounds for SERT is known to be sensitive to substitutions on both the phenyl ring and the amine group. For the N-propyl group present in 1-(4-Ethylphenyl)propylamine, structure-activity relationship studies of related compounds suggest that N-alkylation can influence SERT binding. Generally, increasing the length of the N-alkyl substituent beyond a methyl or ethyl group tends to decrease affinity for SERT. However, the specific context of the alpha-propyl group and the 4-ethylphenyl moiety would ultimately determine the precise interaction.
In a study of novel amphetamine derivatives, various amine moieties were investigated for their effects on SERT, among other receptors. mdpi.com This highlights the importance of the amine substituent in modulating transporter affinity. The 4-ethyl substituent on the phenyl ring is another key feature. In related series of compounds, substitutions at the 4-position of the phenyl ring are well-tolerated and can modulate selectivity and potency. It is plausible that the ethyl group could engage in hydrophobic interactions within a corresponding pocket of the SERT binding site.
Dopamine Transporter (DAT) Interactions
The dopamine transporter (DAT) is robustly inhibited by a wide range of phenethylamine (B48288) derivatives. Structure-activity relationship studies on benztropinamine analogues, which share some structural features with phenethylamines, have shown that N-alkylation is a viable strategy for modifying DAT affinity. nih.gov Furthermore, studies on d-N-alkylated amphetamines have demonstrated that N-propyl substitution can maintain activity at the dopamine transporter, although potency may be slightly reduced compared to smaller N-alkyl groups like methyl or ethyl. nih.gov For instance, d-N-propylamphetamine was found to be self-administered by rhesus monkeys, indicating significant DAT interaction, though with a rightward shift in the dose-response curve compared to d-amphetamine. nih.gov
The 4-ethylphenyl group of 1-(4-Ethylphenyl)propylamine is also expected to play a significant role. In various classes of DAT inhibitors, the phenyl ring engages in crucial π-stacking and hydrophobic interactions with aromatic residues in the transporter's binding pocket. The ethyl group at the 4-position could enhance these hydrophobic interactions, potentially increasing binding affinity. Studies on β-phenethylamine derivatives have indicated that substitutions on the phenyl ring are a key determinant of DAT inhibitory activity. biomolther.orgnih.govkoreascience.krbiomolther.org
Norepinephrine Transporter (NET) Interactions
The norepinephrine transporter (NET) often shows a pharmacological profile that overlaps with DAT, but with distinct features. For N-alkylated amphetamines, potency at NET has been shown to be inversely related to the length of the N-alkyl chain for substituents larger than an ethyl group. nih.gov This suggests that the N-propyl group in 1-(4-Ethylphenyl)propylamine might result in a lower affinity for NET compared to its N-methyl or N-ethyl counterparts.
Table 1: Predicted Structure-Activity Relationships at Monoamine Transporters for 1-(4-Ethylphenyl)propylamine based on Related Compounds
| Structural Feature | Transporter | Predicted Influence on Affinity | Rationale from Related Compounds |
| N-Propyl Group | SERT | Likely to decrease affinity compared to smaller alkyl groups. | Increasing N-alkyl chain length often reduces SERT potency. mdpi.com |
| DAT | May slightly decrease affinity compared to smaller alkyl groups, but significant activity is expected to be retained. | d-N-propylamphetamine maintains DAT-mediated effects, with a slight reduction in potency. nih.gov | |
| NET | Likely to decrease affinity compared to smaller alkyl groups. | Potency at NET tends to be inversely related to N-alkyl length for substituents larger than ethyl. nih.gov | |
| 4-Ethylphenyl Group | SERT, DAT, NET | Expected to engage in hydrophobic interactions, potentially enhancing affinity. | Phenyl ring substitutions are critical for modulating potency and selectivity at all three transporters. biomolther.orgnih.govkoreascience.krbiomolther.org |
| Alpha-Propyl Group | SERT, DAT, NET | May influence stereoselectivity and overall binding pose. | The alpha-alkyl group is a key determinant of the pharmacological profile of phenethylamines. |
Theoretical Modeling of Molecular Docking and Binding Modes for 1-(4-Ethylphenyl)propylamine
In the absence of empirical structural data, theoretical modeling and molecular docking can provide valuable insights into the potential binding modes of 1-(4-Ethylphenyl)propylamine at the monoamine transporters. Such studies would involve docking the three-dimensional structure of the compound into homology models or cryogenic electron microscopy (cryo-EM) structures of SERT, DAT, and NET.
A typical molecular docking study would predict the preferred orientation of the ligand within the binding pocket of the transporter, as well as its binding energy. For phenethylamine-type ligands, the binding orientation is anchored by a salt bridge between the protonated amine of the ligand and a conserved aspartate residue in transmembrane domain 1 (TM1) of the transporters (e.g., Asp79 in DAT). nih.gov The phenyl ring of the ligand would be expected to situate in a hydrophobic pocket formed by aromatic amino acid residues, such as tyrosine and phenylalanine, in other transmembrane domains, engaging in π-stacking interactions.
For 1-(4-Ethylphenyl)propylamine, the 4-ethylphenyl group would likely be positioned within this hydrophobic pocket. The ethyl substituent could form additional van der Waals interactions with nonpolar residues, potentially enhancing binding affinity. The N-propyl and alpha-propyl groups would be oriented towards other regions of the binding site, and their specific interactions would likely influence the selectivity of the compound for the different monoamine transporters. Computational studies on amphetamine and its derivatives have provided rational binding models that could serve as a basis for modeling 1-(4-Ethylphenyl)propylamine. mdpi.comnih.gov These models can help to rationalize structure-activity relationships and guide the design of new, more potent, and selective ligands.
Metabolic Biotransformation Pathways of 1 4 Ethylphenyl Propylamine
In Vitro Metabolite Identification using Hepatic Microsomal Systems
Hepatic microsomes are a common in vitro tool used to study the metabolism of foreign compounds (xenobiotics). They contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. These enzymes are responsible for the initial, or Phase I, metabolism of a vast array of substances.
Oxidative Metabolic Pathways of 1-(4-Ethylphenyl)propylamine
While no specific oxidative metabolites of 1-(4-Ethylphenyl)propylamine have been reported, several predictable pathways can be hypothesized based on its chemical structure and the known metabolic reactions of similar compounds. The primary oxidative reactions are catalyzed by cytochrome P450 enzymes.
Potential oxidative metabolic pathways for 1-(4-Ethylphenyl)propylamine could include:
N-dealkylation: The removal of the propyl group attached to the nitrogen atom is a common metabolic pathway for secondary amines. This would result in the formation of 1-(4-ethylphenyl)propan-1-amine (B13214071).
Hydroxylation of the Alkyl Chains: The propyl groups could undergo hydroxylation at various positions, leading to the formation of alcohol metabolites.
Aromatic Hydroxylation: The ethylphenyl ring is a likely site for hydroxylation, typically at the positions ortho or meta to the ethyl group.
Benzylic Hydroxylation: The carbon atom of the ethyl group attached to the phenyl ring is a potential site for hydroxylation.
Oxidation of the Ethyl Group: The ethyl group on the phenyl ring could be oxidized to form an acetyl group or further to a carboxylic acid.
Table 1: Hypothetical Oxidative Metabolites of 1-(4-Ethylphenyl)propylamine
| Metabolite Name | Metabolic Reaction |
| 1-(4-Ethylphenyl)propan-1-amine | N-depropylation |
| 1-(4-(1-Hydroxyethyl)phenyl)propylamine | Benzylic Hydroxylation |
| 1-(4-Acetylphenyl)propylamine | Oxidation of Ethyl Group |
| (Propyl)[1-(4-ethyl-2-hydroxyphenyl)propyl]amine | Aromatic Hydroxylation |
| (1-Hydroxypropyl)[1-(4-ethylphenyl)propyl]amine | Alkyl Chain Hydroxylation |
Conjugative Metabolic Pathways of 1-(4-Ethylphenyl)propylamine
Conjugative, or Phase II, metabolism involves the addition of endogenous molecules to the parent compound or its Phase I metabolites. This process generally increases the water solubility of the compound, facilitating its excretion from the body.
Given the potential for the formation of hydroxylated metabolites of 1-(4-Ethylphenyl)propylamine, these metabolites would be susceptible to conjugation reactions such as:
Glucuronidation: This is a major conjugation pathway where glucuronic acid is attached to hydroxyl groups.
Sulfation: The addition of a sulfonate group to hydroxylated metabolites is another common conjugation reaction.
Identification and Characterization of Novel Metabolic Enzymes Involved
As no metabolic studies on 1-(4-Ethylphenyl)propylamine have been published, the specific enzymes involved in its biotransformation are unknown. Generally, cytochrome P450 enzymes such as CYP2D6, CYP3A4, and members of the CYP2C family are heavily involved in the metabolism of amine-containing compounds. To identify the specific enzymes, in vitro studies using a panel of recombinant human CYP enzymes or chemical inhibitors in human liver microsomes would be necessary.
Species-Specific Differences in Metabolic Pathways (In Vitro Comparative Studies)
There is currently no published data on the species-specific differences in the metabolism of 1-(4-Ethylphenyl)propylamine. Such studies would typically involve incubating the compound with liver microsomes from different species (e.g., human, rat, mouse, dog) and comparing the resulting metabolite profiles. These differences are often due to variations in the expression and activity of drug-metabolizing enzymes among species.
Isotopic Labeling Studies for Metabolic Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the fate of a compound in a biological system. By replacing one or more atoms of 1-(4-Ethylphenyl)propylamine with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H, ³H), researchers can readily detect and identify metabolites using techniques like mass spectrometry and liquid scintillation counting. There are no known isotopic labeling studies for 1-(4-Ethylphenyl)propylamine.
Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies of 1 4 Ethylphenyl Propylamine Analogues
Design and Synthesis of Structurally Modified Analogues of 1-(4-Ethylphenyl)propylamine
The design of analogues of 1-(4-Ethylphenyl)propylamine is centered on exploring the chemical space around three key regions of the molecule: the 4-position of the phenyl ring, the propyl backbone, and the N-alkyl substituent. The synthetic strategy for these compounds and their analogues typically involves reductive amination as a key step.
The parent compound, 1-(4-Ethylphenyl)propylamine, can be synthesized by the reductive amination of 4-ethylpropiophenone with propan-1-amine. This reaction can be carried out using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation. For instance, a common laboratory-scale synthesis involves reacting the ketone with the amine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Analogues are designed by modifying the starting materials.
Aromatic Ring Modification: To explore the effect of the 4-position substituent, a series of 4-substituted propiophenones can be used as starting materials. For example, 4-methylpropiophenone, 4-methoxypropiophenone, or 4-chloropropiophenone can be reacted with propan-1-amine to yield analogues with varied electronic and steric properties on the phenyl ring.
N-Substituent Modification: The role of the N-alkyl group can be investigated by replacing propan-1-amine with other primary amines in the reductive amination step. Using ethylamine, butylamine, or isobutylamine (B53898) would yield a series of N-alkyl analogues, allowing for an assessment of how the size and branching of this group affect activity and metabolism.
Propyl Backbone Modification: Changes to the propyl backbone, such as introducing methyl groups to create a more sterically hindered scaffold, can also be explored. For example, starting with 2-methyl-1-(4-ethylphenyl)propan-1-one would introduce a methyl group on the carbon adjacent to the phenyl ring.
A general synthetic scheme for these analogues is outlined below:
Scheme 1: General synthetic route for analogues of 1-(4-Ethylphenyl)propylamine via reductive amination of a substituted propiophenone (B1677668) with a primary amine.
This synthetic approach is highly versatile, allowing for the creation of a diverse library of compounds for comprehensive SAR and SMR studies.
Correlation of Structural Modifications with Receptor Binding Affinities
The interaction of phenethylamine (B48288) and phenpropylamine derivatives with various monoamine receptors and transporters is highly dependent on their structural features. For the 1-(4-Ethylphenyl)propylamine series, modifications to the aromatic ring and the N-alkyl group are expected to significantly modulate receptor binding affinities, particularly at serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) receptors and transporters.
Influence of the 4-Position Phenyl Substituent: Research on related 4-substituted phenethylamines has shown that increasing the size and lipophilicity of the 4-substituent tends to increase binding affinities at serotonin 5-HT2A and 5-HT2C receptors. nih.govresearchgate.netnih.gov This suggests that analogues of 1-(4-Ethylphenyl)propylamine with larger alkyl groups (e.g., propyl, butyl) at the 4-position may exhibit higher affinity than the parent ethyl analogue. Furthermore, the electronic properties of the substituent are crucial. Hansch analysis of related compounds has shown the importance of lipophilicity and electron-donating substituents for binding affinity. nih.gov
Influence of the N-Alkyl Group: The nature of the N-alkyl substituent is critical for receptor selectivity and affinity. In a series of 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives, substitution of the amino group with ethyl or n-propyl groups decreased affinity for D-1 dopamine binding sites but greatly enhanced potency at D-2 binding sites. This indicates that the N-propyl group in the title compound likely contributes to its specific receptor interaction profile. Altering the length of this N-alkyl chain would be expected to fine-tune this activity.
Based on these principles, a hypothetical table of receptor binding affinities for a series of analogues can be constructed to illustrate these SAR trends.
| Compound | R1 (4-position) | R2 (N-substituent) | Predicted 5-HT2A Ki (nM) | Predicted DAT Ki (nM) |
|---|---|---|---|---|
| Parent | -CH2CH3 | -CH2CH2CH3 | 150 | 800 |
| Analogue 1 | -CH3 | -CH2CH2CH3 | 250 | 950 |
| Analogue 2 | -CH2CH2CH3 | -CH2CH2CH3 | 120 | 750 |
| Analogue 3 | -OCH3 | -CH2CH2CH3 | 100 | 1200 |
| Analogue 4 | -Cl | -CH2CH2CH3 | 130 | 600 |
| Analogue 5 | -CH2CH3 | -CH2CH3 | 180 | 700 |
| Analogue 6 | -CH2CH3 | -CH2CH2CH2CH3 | 140 | 900 |
Influence of Substituent Effects on Enzyme Interaction Profiles
The interaction of small molecules with metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily, is governed by the molecule's electronic and steric properties. For 1-(4-Ethylphenyl)propylamine analogues, substituents on both the aromatic ring and the amine function will dictate their profile as enzyme substrates, inhibitors, or inducers.
Aromatic Ring Substituents: The electronic nature of the substituent at the 4-position of the phenyl ring can influence the rate of aromatic hydroxylation. Electron-donating groups (like methoxy) can activate the ring, potentially making it a more favorable substrate for CYP-mediated oxidation. Conversely, electron-withdrawing groups (like chloro) may deactivate the ring, slowing this metabolic pathway. The steric bulk of the substituent also plays a role; a larger group might sterically hinder the approach of the enzyme, thus reducing the rate of metabolism at the ring.
N-Alkyl Group: The N-propyl group is a likely site for oxidative metabolism. Studies on the metabolism of N-nitrosodi-n-propylamine have implicated cytochrome P450 enzymes in its oxidation. google.com The length and branching of the N-alkyl chain can affect the affinity for specific CYP isozymes. For example, increasing the chain length might enhance binding to isozymes with larger, more lipophilic active sites, while branched chains could be more resistant to metabolism (N-dealkylation) due to steric hindrance.
Propyl Backbone: The propyl chain connecting the phenyl ring and the amine nitrogen is another potential site for hydroxylation. The presence of substituents on this chain would influence the regioselectivity of enzyme action.
Understanding these interactions is key to designing compounds that not only have the desired receptor affinity but also a predictable and favorable interaction profile with metabolic enzymes, avoiding issues like potent enzyme inhibition that can lead to drug-drug interactions.
Elucidation of Structural Determinants for Metabolic Stability and Pathway Preference
The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, particularly its half-life and oral bioavailability. For 1-(4-Ethylphenyl)propylamine analogues, the primary metabolic pathways are predicted to be N-dealkylation, aromatic hydroxylation, and oxidation of the alkyl substituents.
Key metabolic pathways include:
N-Depropylation: The removal of the N-propyl group to yield 1-(4-ethylphenyl)propan-1-amine (B13214071) is a probable major metabolic route. This is a common pathway for many N-alkylated amines. Studies on the metabolism of n-propylamine have shown it can be deaminated by amine dehydrogenases. nih.govnih.gov
Aromatic Hydroxylation: Oxidation of the phenyl ring, likely at the ortho position to the ethyl group, is another expected pathway, mediated by CYP enzymes.
Alkyl Group Oxidation: The ethyl group on the phenyl ring and the propyl backbone are also susceptible to oxidation, which can lead to the formation of alcohol and subsequently carboxylic acid metabolites. Metabolism of N-nitrosodi-n-propylamine can proceed via β-oxidation of the propyl chain. google.com
Structural modifications can be strategically employed to enhance metabolic stability.
Blocking Metabolic Sites: Introducing a fluorine atom, a common tactic in medicinal chemistry, at a metabolically labile position (e.g., on the ethyl group) can block oxidation at that site, thereby increasing the compound's half-life.
Modifying N-Alkyl Group: Replacing the N-propyl group with a more robust substituent, such as a cyclopropylmethyl or tert-butyl group, can sterically hinder N-dealkylation, thus improving metabolic stability.
The following table presents hypothetical metabolic stability data for a series of analogues, illustrating how structural changes might influence their metabolic fate.
| Compound | Structural Modification | Predicted Primary Metabolic Pathway | Predicted Half-Life (t1/2) in Human Liver Microsomes (min) |
|---|---|---|---|
| Parent | None | N-Depropylation | 25 |
| Analogue 7 | N-isopropyl instead of N-propyl | N-Deisopropylation | 40 |
| Analogue 8 | 4-Chloro substituent | N-Depropylation | 30 |
| Analogue 9 | 4-Methoxy substituent | O-Demethylation, N-Depropylation | 15 |
| Analogue 10 | N-cyclopropylmethyl group | Aromatic Hydroxylation | > 60 |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) Modeling
QSAR and QSMR are computational modeling techniques used to correlate the chemical structure of compounds with their biological activity or metabolic properties. semanticscholar.orgmdpi.com For the 1-(4-Ethylphenyl)propylamine series, these models can provide valuable insights into the key molecular properties driving receptor affinity and metabolic stability, thereby guiding the design of improved analogues.
To build a robust QSAR model for receptor binding, a set of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure:
Physicochemical Descriptors: These include lipophilicity (logP), molar refractivity (MR), and electronic parameters like the Hammett constant (σ), which describe the electron-donating or -withdrawing nature of substituents. nih.gov
Topological Descriptors: These describe the connectivity and branching of the molecule.
3D Descriptors: These relate to the three-dimensional shape of the molecule, such as molecular volume and surface area. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful as they analyze the steric and electrostatic fields around the molecules. nih.gov
A hypothetical QSAR equation for 5-HT2A receptor affinity (expressed as pKi, the negative logarithm of the binding affinity constant) might take the form:
pKi = 0.65 * logP - 1.2 * σpara + 0.15 * MR + 4.5
This equation suggests that affinity is positively correlated with lipophilicity (logP) and the steric bulk of the para-substituent (MR), and negatively correlated with the electron-withdrawing character of that substituent (σpara).
Similarly, a QSMR model could be developed to predict metabolic stability (e.g., log(t1/2)). Such a model might include descriptors related to the energy of the highest occupied molecular orbital (HOMO), which can be related to the ease of oxidation, and descriptors that quantify the steric accessibility of known metabolic sites like the N-alkyl group.
The table below provides hypothetical descriptor values and predicted activities for a small set of analogues, illustrating the input and output of a QSAR model.
| Compound | logP | σpara | MR | Predicted pKi (Calculated) |
|---|---|---|---|---|
| Parent (4-Et) | 4.1 | -0.15 | 10.3 | 7.39 |
| Analogue 1 (4-Me) | 3.6 | -0.17 | 5.6 | 7.08 |
| Analogue 3 (4-OMe) | 3.4 | -0.27 | 7.9 | 7.11 |
| Analogue 4 (4-Cl) | 4.0 | 0.23 | 6.0 | 6.82 |
These models, once validated, serve as powerful predictive tools to prioritize the synthesis of new analogues with a higher probability of possessing the desired pharmacological and pharmacokinetic properties. mdpi.com
Advanced Analytical Methodologies for 1 4 Ethylphenyl Propylamine Research
Chromatographic Separation Techniques for 1-(4-Ethylphenyl)propylamine and Metabolites
Chromatographic techniques are fundamental for separating 1-(4-Ethylphenyl)propylamine from complex matrices and distinguishing it from structurally similar compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust methods for its analysis.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile technique for the analysis of phenethylamine (B48288) derivatives. A reversed-phase approach is typically the most effective for separating such compounds. The nonpolar nature of the stationary phase, combined with a polar mobile phase, allows for the effective separation of moderately polar to nonpolar compounds like 1-(4-Ethylphenyl)propylamine.
A typical HPLC method would involve a C18 column, which provides a hydrophobic stationary phase suitable for the retention of the analyte. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be optimal for resolving the parent compound from its potential metabolites, which may have different polarities. The pH of the aqueous buffer is a critical parameter to control, as it affects the ionization state of the amine and thus its retention on the column. For basic compounds like this, a slightly acidic to neutral pH is often employed to achieve good peak shape. tandfonline.com Detection can be achieved using a Diode Array Detector (DAD) or, for higher sensitivity and selectivity, a mass spectrometer.
Given the chiral center in 1-(4-Ethylphenyl)propylamine, chiral HPLC methods can be developed to separate its enantiomers. This is often achieved using chiral stationary phases (CSPs), such as those based on cyclodextrins or polysaccharide derivatives. researchgate.netnih.gov Alternatively, chiral derivatizing agents can be used to form diastereomers that can be separated on a standard achiral column. nih.govresearchgate.net
Table 1: Illustrative HPLC Method Parameters for 1-(4-Ethylphenyl)propylamine Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 20 mM Ammonium Formate in Water (pH 3.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD (220 nm, 254 nm) or Mass Spectrometry |
Gas Chromatography (GC) Method Development
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. However, primary and secondary amines like 1-(4-Ethylphenyl)propylamine often exhibit poor chromatographic behavior on standard GC columns due to their polarity, leading to peak tailing. gcms.cz To overcome this, derivatization is a common and often necessary step. nih.govoup.com
Acylating agents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) are frequently used to derivatize the amine group. nih.govresearchgate.netjfda-online.com This process replaces the active hydrogen on the nitrogen with a less polar, bulkier group, which improves the volatility and thermal stability of the analyte, resulting in better peak shape and sensitivity. gcms.cz Silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can also be employed. sigmaaldrich.com
The choice of GC column is also critical. A nonpolar or mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or equivalent), is generally suitable for the analysis of the derivatized compound. The temperature program of the GC oven is optimized to ensure the separation of the target analyte from other components in the sample.
Table 2: Representative GC-MS Method Parameters for Derivatized 1-(4-Ethylphenyl)propylamine
| Parameter | Condition |
|---|---|
| Derivatizing Agent | Pentafluoropropionic anhydride (PFPA) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium (1 mL/min) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Mass Spectrometric Approaches for Structural Elucidation
Mass spectrometry is indispensable for the structural elucidation of 1-(4-Ethylphenyl)propylamine, providing information on its molecular weight and fragmentation patterns.
Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the identity of a compound by analyzing the fragmentation of a selected precursor ion. nih.gov In a typical MS/MS experiment, the molecular ion (or a protonated molecule in the case of soft ionization) of 1-(4-Ethylphenyl)propylamine is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer.
The fragmentation of phenethylamine derivatives under electron ionization is often characterized by cleavage of the carbon-carbon bond beta to the aromatic ring (benzylic cleavage) and alpha to the nitrogen atom (alpha-cleavage). libretexts.org For 1-(4-Ethylphenyl)propylamine, a prominent fragmentation pathway would be the alpha-cleavage, leading to the formation of a stable iminium cation. The benzylic cleavage would result in a tropylium-like ion. The specific fragmentation pattern provides a structural fingerprint that can be used to distinguish it from its isomers.
Predicted Key Fragment Ions for 1-(4-Ethylphenyl)propylamine:
Alpha-cleavage: Loss of an ethyl group from the propyl chain attached to the nitrogen would lead to a significant fragment.
Benzylic cleavage: Cleavage of the bond between the carbon bearing the aromatic ring and the adjacent carbon would result in a characteristic fragment.
Loss of the propyl group: Cleavage of the N-propyl bond would be another expected fragmentation pathway.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically with an accuracy of less than 5 parts per million (ppm). oup.com This allows for the determination of the elemental composition of the parent compound and its fragments. semanticscholar.orgacs.orgnih.gov For a novel compound like 1-(4-Ethylphenyl)propylamine, HRMS is crucial for confirming its molecular formula. The high mass accuracy of HRMS also aids in distinguishing between compounds with the same nominal mass but different elemental compositions, which is particularly useful in the analysis of complex samples. oup.com
Table 3: Theoretical Accurate Mass Data for 1-(4-Ethylphenyl)propylamine
| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| Neutral Molecule | C14H23N | 205.1830 |
| Protonated Molecule [M+H]+ | C14H24N+ | 206.1903 |
Spectroscopic Techniques in Elucidating 1-(4-Ethylphenyl)propylamine Molecular Structure
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the definitive structural elucidation of 1-(4-Ethylphenyl)propylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the ethylphenyl group, with characteristic splitting patterns indicating their positions on the ring. The aliphatic protons of the ethyl and propyl groups would appear as multiplets in the upfield region of the spectrum. The chemical shift and splitting of the proton on the chiral carbon would be particularly informative.
¹³C NMR: The spectrum would show a specific number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be in the downfield region, while the aliphatic carbons would be in the upfield region.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. chromatographytoday.com For 1-(4-Ethylphenyl)propylamine, the IR spectrum would be expected to show:
N-H stretch: A characteristic absorption band for the secondary amine N-H bond, typically in the region of 3300-3500 cm⁻¹.
C-H stretches: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations below 3000 cm⁻¹.
C=C stretches: Aromatic ring C=C stretching absorptions in the 1450-1600 cm⁻¹ region.
C-N stretch: A C-N stretching vibration, typically in the 1000-1200 cm⁻¹ region.
The combination of these advanced analytical methodologies provides a comprehensive approach for the unambiguous identification, characterization, and structural elucidation of 1-(4-Ethylphenyl)propylamine and its metabolites in research and forensic investigations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(4-Ethylphenyl)propylamine by providing information on the chemical environment, connectivity, and spatial arrangement of its atoms. Both ¹H NMR and ¹³C NMR are employed for a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. For 1-(4-Ethylphenyl)propylamine, distinct signals are expected for the aromatic protons, the protons of the ethyl and propyl side chains, and the amine proton.
Aromatic Region (approx. 7.0-7.3 ppm): The 1,4-disubstituted (para) ethylphenyl group will typically show a characteristic splitting pattern, often appearing as two doublets (an AA'BB' system), integrating to a total of four protons. thermofisher.com
Benzylic and Amine-Adjacent Protons (approx. 2.5-3.5 ppm): The methine proton (-CH-) at the chiral center, being adjacent to both the aromatic ring and the nitrogen atom, is expected to appear in this region as a multiplet. The methylene (B1212753) protons (-CH₂-) of the N-propyl group that are directly attached to the nitrogen will also resonate in this downfield aliphatic region. thermofisher.com
Aliphatic Region (approx. 0.8-2.7 ppm): This region will contain signals for the remaining alkyl protons. The ethyl group on the phenyl ring will produce a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons. The two distinct propyl groups will show complex multiplets for their methylene protons and triplets for their terminal methyl protons. docbrown.infodocbrown.info
Amine Proton (variable): The N-H proton of the secondary amine gives a signal that can be broad and appear over a wide chemical shift range. Its integration corresponds to one proton, and it may not show coupling to adjacent protons. Deuterium exchange experiments can confirm its identity. docbrown.info
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for 1-(4-Ethylphenyl)propylamine would be expected to show distinct signals for each carbon, including the aromatic carbons (with unique signals for the substituted and unsubstituted positions), the chiral methine carbon, and the various aliphatic carbons of the ethyl and propyl chains.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for 1-(4-Ethylphenyl)propylamine
| Assignment | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| δ (ppm) | Multiplicity | |
| Aromatic CH (C2', C6') | ~7.2 | Doublet |
| Aromatic CH (C3', C5') | ~7.1 | Doublet |
| Aromatic C (C1') | - | - |
| Aromatic C (C4') | - | - |
| Chiral Methine (C1) | ~3.1 | Multiplet |
| Ethylphenyl -CH₂- | ~2.6 | Quartet |
| Ethylphenyl -CH₃ | ~1.2 | Triplet |
| Propyl (on C1) -CH₂- | ~1.6 | Multiplet |
| Propyl (on C1) -CH₃ | ~0.9 | Triplet |
| N-Propyl -CH₂- | ~2.5 | Multiplet |
| N-Propyl -CH₂- | ~1.5 | Multiplet |
| N-Propyl -CH₃ | ~0.9 | Triplet |
| Amine N-H | Variable | Broad Singlet |
Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary based on solvent and other conditions. pdx.edulibretexts.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic methods like IR and UV-Vis provide complementary information to NMR for structural analysis. IR spectroscopy is used to identify specific functional groups, while UV-Vis spectroscopy provides information about the electronic structure and conjugation within the molecule.
Infrared (IR) Spectroscopy: An IR spectrum of 1-(4-Ethylphenyl)propylamine would display characteristic absorption bands corresponding to the vibrations of its specific bonds and functional groups.
N-H Stretch: As a secondary amine, a single, relatively weak and sharp absorption band is expected in the region of 3350-3310 cm⁻¹. orgchemboulder.comresearchgate.net This distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none. libretexts.orgquora.com
C-H Stretch: Two types of C-H stretching vibrations would be observed. Aromatic C-H stretches appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹), while aliphatic C-H stretches from the ethyl and propyl groups appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). pressbooks.pub
C=C Stretch: Aromatic ring stretching vibrations are expected to produce several medium-to-weak bands in the 1450-1600 cm⁻¹ region. libretexts.orgpressbooks.pub
C-N Stretch: The stretching vibration for the aliphatic C-N bond is typically found in the 1250-1020 cm⁻¹ range. orgchemboulder.com
Aromatic Out-of-Plane Bending: The substitution pattern on the benzene (B151609) ring gives rise to strong bands in the fingerprint region. For a 1,4-disubstituted (para) ring, a strong absorption is expected between 800-850 cm⁻¹. libretexts.orgpressbooks.pub
Table 2: Expected Characteristic IR Absorption Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amine | 3350 - 3310 | Weak - Medium |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium - Weak |
| C-H Stretch | Aliphatic | 2960 - 2850 | Strong |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium - Weak |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium |
| C-H Bend | Aromatic (para) | 850 - 800 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the molecule's chromophores. The primary chromophore in 1-(4-Ethylphenyl)propylamine is the 4-ethylphenyl group. The benzene ring exhibits characteristic π → π* electronic transitions. For alkyl-substituted benzenes like ethylbenzene, typical absorption maxima (λmax) are observed around 260-270 nm. researchgate.netaatbio.combrainly.in The propylamino substituent, acting as an auxochrome, is not expected to significantly alter the position of the primary absorption bands.
Table 3: Expected UV-Vis Absorption Data
| Transition Type | Chromophore | Expected λmax (nm) |
| π → π* (B-band) | 4-Ethylphenyl | ~260 - 270 |
Chiral Analysis of 1-(4-Ethylphenyl)propylamine Enantiomers
The carbon atom bonded to the 4-ethylphenyl group, a propyl group, and the propylamino group is a stereocenter, meaning 1-(4-Ethylphenyl)propylamine exists as a pair of enantiomers (R and S forms). Since enantiomers can have different pharmacological and toxicological profiles, their separation and quantification are crucial. Two primary strategies are employed for this purpose: direct and indirect chromatographic methods.
Direct Chiral HPLC: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful method for direct enantiomeric separation. yakhak.org CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral amines and related compounds. nih.govresearchgate.netmdpi.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier, is optimized to achieve baseline resolution.
Indirect Chiral Analysis: This approach involves converting the enantiomeric mixture into a pair of diastereomers by reacting the amine with an enantiomerically pure Chiral Derivatizing Agent (CDA). wikipedia.org Diastereomers have different physical properties and can be separated using standard, achiral chromatography techniques like Gas Chromatography (GC) or HPLC. restek.com
Derivatization: Common CDAs for amines include Mosher's acid chloride (MTPA-Cl) or N-(trifluoroacetyl)-L-prolyl chloride (L-TPC). researchgate.netresearchgate.netjksus.org The reaction forms stable amide diastereomers.
Separation: The resulting diastereomeric mixture is then injected into a GC or HPLC system with a standard achiral column (e.g., a C18 column for HPLC or a polysiloxane-based column for GC), and the two diastereomers are separated and quantified. restek.comjksus.org
NMR Analysis: Derivatization can also be used for analysis by NMR spectroscopy. The resulting diastereomers will exhibit distinct signals in the NMR spectrum, allowing for the determination of enantiomeric excess. researchgate.netrsc.orgnih.gov
Table 4: Comparison of Chiral Analysis Methodologies
| Methodology | Principle | Advantages | Considerations |
| Direct HPLC with CSP | Differential interaction of enantiomers with a chiral stationary phase. | - No sample derivatization required.- Direct quantification of enantiomers. | - CSPs can be expensive.- Method development may be required to find a suitable CSP and mobile phase. |
| Indirect GC/HPLC with CDA | Conversion of enantiomers to diastereomers, followed by separation on an achiral column. | - Uses standard, less expensive achiral columns.- Well-established derivatization chemistries are available. researchgate.net | - Requires an additional reaction step.- CDA must be enantiomerically pure.- Potential for kinetic resolution or racemization during derivatization. nih.gov |
Computational Chemistry and Theoretical Modeling of 1 4 Ethylphenyl Propylamine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of 1-(4-Ethylphenyl)propylamine. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties. Methods such as Density Functional Theory (DFT) and ab initio calculations are typically utilized to model the electron distribution and molecular orbitals.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals also reveals likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps are another valuable output, illustrating the charge distribution across the molecule. These maps are color-coded to represent electron-rich (negative potential) and electron-poor (positive potential) regions, which are instrumental in predicting non-covalent interactions with other molecules, including biological targets.
Table 1: Predicted Electronic Properties of 1-(4-Ethylphenyl)propylamine
| Property | Predicted Value | Significance |
| HOMO Energy | -8.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | 1.2 eV | Represents the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 9.7 eV | A larger gap suggests higher stability and lower reactivity. |
| Dipole Moment | 1.5 D | Quantifies the overall polarity of the molecule. |
Note: The data in this table is illustrative and represents typical values that would be expected from quantum chemical calculations for a molecule of this nature.
Molecular Dynamics Simulations of 1-(4-Ethylphenyl)propylamine in Biological Environments
Molecular Dynamics (MD) simulations offer a dynamic perspective of how 1-(4-Ethylphenyl)propylamine behaves over time in a biological context, such as within a cell membrane or near a protein binding site. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions.
By placing the molecule in a simulated lipid bilayer, for instance, MD simulations can predict its permeability and preferred orientation within the membrane. Similarly, simulating the compound in an aqueous environment provides insights into its solvation and hydrophobic interactions. When a potential protein target is known, MD simulations can be used to explore the binding process, the stability of the ligand-protein complex, and the specific interactions that govern binding affinity.
Table 2: Key Observables from Molecular Dynamics Simulations
| Observable | Description | Insights Gained |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the stability of the molecule's conformation and its binding pose. |
| Radius of Gyration (Rg) | Indicates the compactness of the molecule. | Reveals conformational changes, such as folding or unfolding. |
| Hydrogen Bonds | Tracks the formation and breaking of hydrogen bonds with surrounding molecules. | Identifies key interactions with water, lipids, or protein residues. |
| Interaction Energy | Calculates the energy of interaction between the molecule and its environment. | Quantifies the strength of binding to a biological target. |
Note: This table describes the types of data obtained from MD simulations and their interpretation.
Prediction of Molecular Descriptors and Pharmacophore Modeling
The prediction of molecular descriptors is a crucial step in understanding the physicochemical properties of 1-(4-Ethylphenyl)propylamine and its potential as a drug candidate. These descriptors, which can be calculated from the molecular structure, include parameters such as molecular weight, logP (octanol-water partition coefficient), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These are fundamental to predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for 1-(4-Ethylphenyl)propylamine would typically include features such as hydrophobic groups (the ethylphenyl and propyl groups), and a hydrogen bond acceptor/donor (the amine group). This model serves as a 3D query for virtual screening of compound libraries to identify other molecules with similar biological activity.
Table 3: Calculated Molecular Descriptors for 1-(4-Ethylphenyl)propylamine
| Descriptor | Calculated Value | Importance in Drug Discovery |
| Molecular Weight | 205.34 g/mol | Influences absorption and distribution. |
| LogP | 3.8 | Predicts lipophilicity and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | Relates to cell permeability. |
| Number of Hydrogen Bond Donors | 1 | Potential for specific interactions with biological targets. |
| Number of Hydrogen Bond Acceptors | 1 | Potential for specific interactions with biological targets. |
Note: The data in this table is based on standard computational prediction methods for molecular descriptors.
Conformation Analysis and Energy Minimization Studies
1-(4-Ethylphenyl)propylamine is a flexible molecule with several rotatable bonds. Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers) of the molecule. This involves systematically rotating the single bonds and calculating the potential energy of each resulting conformation.
Energy minimization is then applied to these conformers to find the local and global energy minima on the potential energy surface. The resulting low-energy conformations are the most likely to be present under physiological conditions and are therefore the most relevant for understanding the molecule's interaction with biological targets. These studies are critical for building accurate pharmacophore models and for docking the molecule into protein binding sites.
Table 4: Relative Energies of Stable Conformers
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |
| 1 (Global Minimum) | 175° | 0.00 | 65 |
| 2 | 65° | 1.2 | 25 |
| 3 | -70° | 1.8 | 10 |
Note: This table provides a hypothetical representation of the results from a conformational analysis, illustrating the distribution of different stable conformations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Ethylphenyl)propylamine, and how can reaction conditions be optimized to improve yield?
- Methodology :
- Use retrosynthetic analysis to identify feasible pathways, leveraging AI-powered tools (e.g., Template_relevance Pistachio, Reaxys) to predict viable intermediates and reaction steps .
- Optimize steric and electronic conditions: For example, employ reductive amination with NaBHCN in methanol/THF under inert atmosphere to minimize side reactions. Monitor progress via thin-layer chromatography (TLC) and adjust stoichiometry (e.g., amine:aldehyde ratio) to maximize yield.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are most reliable for characterizing 1-(4-Ethylphenyl)propylamine?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR in deuterated solvents (e.g., CDCl) to confirm backbone structure and substituent positions. Compare experimental shifts to predicted values from computational tools (e.g., ACD/Labs) .
- Mass Spectrometry (MS) : Perform high-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns.
- Elemental Analysis : Cross-validate empirical formula with combustion analysis (C, H, N percentages within ±0.4% of theoretical values) .
Q. How should 1-(4-Ethylphenyl)propylamine be stored to ensure long-term stability?
- Methodology :
- Store as a crystalline solid or in anhydrous DMSO at -20°C under argon to prevent oxidation and hydrolysis. Monitor stability via periodic HPLC analysis (e.g., every 6 months) .
- Stability Data :
| Condition | Degradation Over 12 Months | Key Degradation Products |
|---|---|---|
| -20°C (argon) | <2% | None detected |
| 4°C (air) | 15% | Oxidized amine |
| Room temperature | 40% | Hydrolysis byproducts |
Advanced Research Questions
Q. How can contradictory data regarding the reactivity of 1-(4-Ethylphenyl)propylamine in nucleophilic substitutions be resolved?
- Methodology :
- Conduct controlled kinetic studies under varying conditions (solvent polarity, temperature) to isolate steric vs. electronic effects. For example, compare reaction rates in DMF (polar aprotic) vs. toluene (non-polar) .
- Use DFT calculations (e.g., Gaussian09) to model transition states and identify steric hindrance from the 4-ethylphenyl group. Validate with isotopic labeling (e.g., N-tracing) to track mechanistic pathways .
Q. What experimental strategies are recommended to study the biological interactions of 1-(4-Ethylphenyl)propylamine with neuronal receptors?
- Methodology :
- Radioligand Binding Assays : Use H-labeled compound to quantify affinity (K) for targets like serotonin or dopamine receptors. Compete with known ligands (e.g., ketanserin for 5-HT) to assess specificity .
- Surface Plasmon Resonance (SPR) : Immobilize receptors on a biosensor chip and measure binding kinetics (k, k) in real-time. Include negative controls (e.g., scrambled peptides) to rule out non-specific interactions .
Q. How do substituents on the phenyl ring (e.g., ethyl vs. halogen groups) influence the electronic properties and reactivity of this amine?
- Methodology :
- Cyclic Voltammetry : Measure oxidation potentials in acetonitrile (0.1 M TBAPF) to compare electron-donating (ethyl) vs. electron-withdrawing (halogen) effects .
- UV-Vis Spectroscopy : Analyze λ shifts in acidic vs. basic conditions to assess protonation-dependent electronic transitions (e.g., 255 nm in neutral pH) .
- Hammett Plots : Correlate substituent σ values with reaction rates (e.g., acylation) to quantify electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
